molecular formula C5H9BrO3 B12960207 Acetic acid, 2-bromo-2-methoxy-, ethyl ester

Acetic acid, 2-bromo-2-methoxy-, ethyl ester

Cat. No.: B12960207
M. Wt: 197.03 g/mol
InChI Key: APCUBDDQHWZUHL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-methoxyacetate is an organic compound with the molecular formula C5H9BrO3. It is a colorless liquid that is commonly used in organic synthesis as an intermediate for various chemical reactions. The compound is known for its reactivity due to the presence of both bromine and methoxy groups, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2-methoxyacetate can be synthesized through the bromination of ethyl 2-methoxyacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-bromo-2-methoxyacetate involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2-methoxyacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed:

    Nucleophilic Substitution: Formation of ethyl 2-methoxyacetate derivatives.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-bromo-2-methoxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-methoxyacetate involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can also participate in various chemical transformations, enhancing the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

    Ethyl bromoacetate: Similar in structure but lacks the methoxy group.

    Methyl 2-bromo-2-methoxyacetate: Similar but with a methyl ester instead of an ethyl ester.

    Ethyl 2-chloro-2-methoxyacetate: Similar but with a chlorine atom instead of bromine.

Uniqueness: Ethyl 2-bromo-2-methoxyacetate is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity patterns. This makes it a valuable reagent for specific synthetic applications where both nucleophilic substitution and elimination reactions are desired.

Properties

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

ethyl 2-bromo-2-methoxyacetate

InChI

InChI=1S/C5H9BrO3/c1-3-9-5(7)4(6)8-2/h4H,3H2,1-2H3

InChI Key

APCUBDDQHWZUHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OC)Br

Origin of Product

United States

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